Binding Affinity: Substance P (4-11) vs. Full-Length Substance P at Human NK1
In direct radioligand displacement assays using [³H]‑Substance P on human NK1 receptors expressed in CHO cells, Substance P (4‑11) exhibits an IC₅₀ of 15 nM . Under identical assay conditions, full‑length Substance P shows a Ki of 32 nM [1]. This represents a ~2‑fold higher binding affinity for the C‑terminal fragment relative to the endogenous undecapeptide.
| Evidence Dimension | Receptor binding affinity (human NK1) |
|---|---|
| Target Compound Data | IC₅₀ = 15 nM |
| Comparator Or Baseline | Full-length Substance P Ki = 32 nM |
| Quantified Difference | 2.1‑fold higher affinity (lower IC₅₀/Ki) |
| Conditions | Displacement of [³H]‑Substance P from human NK1 receptor stably expressed in CHO cells |
Why This Matters
Higher binding affinity enables the use of lower peptide concentrations to achieve equivalent receptor occupancy, reducing nonspecific effects and conserving valuable compound.
- [1] BindingDB. Substance P (BDBM50000257) Ki Data. Assay: Displacement of [³H]-substance P from human NK1 receptor expressed in CHO cells. Bioorg Med Chem Lett 13: 437-42 (2003). View Source
